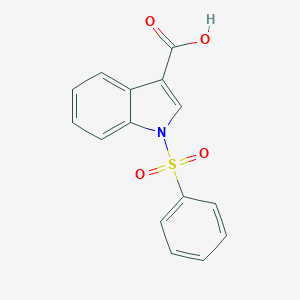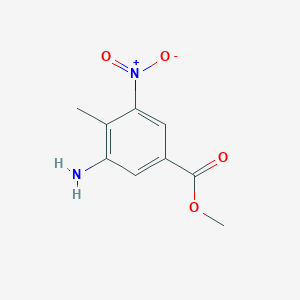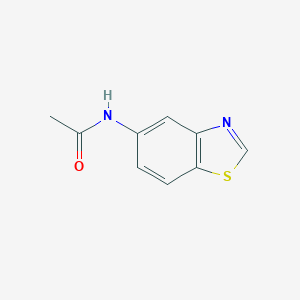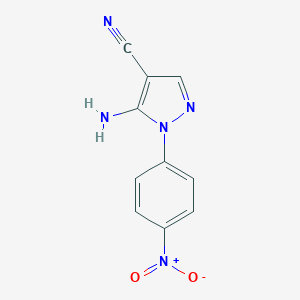
2-氯-3-(2-氯乙基)喹啉
描述
2-Chloro-3-(2-chloroethyl)quinoline is a chemical compound with the molecular formula C11H9Cl2N and a molecular weight of 226.1 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-(2-chloroethyl)quinoline is 1S/C11H9Cl2N/c12-6-5-9-7-8-3-1-2-4-10(8)14-11(9)13/h1-4,7H,5-6H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2-Chloro-3-(2-chloroethyl)quinoline is a solid at room temperature . It has a molecular weight of 226.1 and a molecular formula of C11H9Cl2N .科学研究应用
1. 化学和合成
最近的化学研究集中在2-氯喹啉衍生物的合成和反应上。2-氯-3-(2-氯乙基)喹啉在这方面是一个重要的化合物,用于合成各种喹啉环系统并构建融合或二元杂环系统。该化合物的合成应用和生物评估已被广泛探讨 (Hamama et al., 2018)。
2. 抗癌性能
研究突出了2-氯喹啉衍生物的潜在抗癌应用。例如,含有2-氯-3-(2-氯乙基)喹啉基团的某些合成化合物在人类宫颈癌细胞系中显示出更高的细胞毒性,表明它们作为抗癌药物的潜力 (Gayathri et al., 2017)。
3. 缓蚀作用
在工业化学领域,相关化合物2-氯-3-甲酰喹啉已被研究其在盐酸溶液中抑制低碳钢腐蚀的有效性。抑制效果归因于该化合物在钢表面的吸附,展示了其在缓蚀保护中的应用 (Prasanna et al., 2016)。
4. 光伏应用
研究还探讨了喹啉衍生物的光伏性能。像2-氯喹啉这样的衍生物已被用于制备有机-无机光电二极管器件,展示了它们在新型光伏材料开发中的重要性 (Zeyada et al., 2016)。
属性
IUPAC Name |
2-chloro-3-(2-chloroethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c12-6-5-9-7-8-3-1-2-4-10(8)14-11(9)13/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRIWJKFYUSCOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356153 | |
| Record name | 2-chloro-3-(2-chloroethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62595-04-4 | |
| Record name | 2-chloro-3-(2-chloroethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-chloro-3-(2-chloroethyl)quinoline important in the synthesis of tellurium-containing heterocycles?
A1: While the abstract doesn't explicitly detail the reaction mechanism, we can infer the importance of 2-chloro-3-(2-chloroethyl)quinoline. The presence of two chlorine atoms, strategically positioned on the molecule, likely makes it susceptible to nucleophilic substitution reactions. Tellurium reagents, potentially in their nucleophilic form, could displace these chlorine atoms, ultimately leading to the formation of the desired tellurium-containing ring system. This approach mirrors the successful synthesis of the selenium analogs using the same starting compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)





![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)
![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)




